molecular formula C43H78O4 B1644103 3,4,5-Tris(dodecyloxy)benzaldehyde CAS No. 117241-32-4

3,4,5-Tris(dodecyloxy)benzaldehyde

Cat. No.: B1644103
CAS No.: 117241-32-4
M. Wt: 659.1 g/mol
InChI Key: ABDPYSIFPMBTOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through etherification reactions where dodecanol reacts with 3,4,5-trihydroxybenzaldehyde in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: Industrial production methods for 3,4,5-Tris(dodecyloxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the same etherification reaction but is conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tris(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis Techniques

The synthesis of 3,4,5-Tris(dodecyloxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate. The process is conducted under inert conditions using solvents like DMF (N,N-Dimethylformamide) to facilitate the reaction .

Materials Science

This compound is utilized in the development of advanced materials, particularly in the synthesis of polymeric architectures. Its structure allows it to act as a functional monomer in polymerization reactions, leading to the formation of polymers with tailored properties for specific applications.

  • Case Study : In a study focusing on hierarchical polymer architectures, this compound was incorporated into polythiophene systems to enhance electrical conductivity and stability. The resulting materials exhibited improved hole mobility, making them suitable for electronic devices such as organic photovoltaics and field-effect transistors .

Organic Electronics

Due to its ability to form stable films and its favorable electronic properties, this compound is explored in organic electronics.

  • Application : It is used as a building block for organic semiconductors. The incorporation of long alkoxy chains enhances solubility and film-forming ability, which is critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Liquid Crystals

The compound has potential applications in liquid crystal technology due to its mesogenic properties.

  • Research Findings : Studies have indicated that derivatives of this compound can exhibit thermotropic behavior, making them candidates for liquid crystal displays (LCDs). The introduction of alkoxy groups influences the thermal stability and phase behavior of the liquid crystals .

Data Tables

ReactantsConditions
3,4,5-Trihydroxybenzaldehyde + Dodecyl BromideK₂CO₃ as base, DMF solvent
Temperature90-100 °C
Reaction TimeVaries (typically several hours)

Comparison with Similar Compounds

  • 3,4,5-Tris(methoxy)benzaldehyde
  • 3,4,5-Tris(ethoxy)benzaldehyde
  • 3,4,5-Tris(octyloxy)benzaldehyde

Comparison: 3,4,5-Tris(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher hydrophobicity and different solubility profiles, which can influence its reactivity and applications .

Biological Activity

3,4,5-Tris(dodecyloxy)benzaldehyde is a synthetic organic compound notable for its unique structure, featuring a benzaldehyde moiety substituted with three dodecyloxy groups. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with dodecyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction conditions generally include heating under an inert atmosphere to facilitate the formation of the desired product with good yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests potential use as an antimicrobial agent in clinical settings .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays revealed that this compound effectively scavenged free radicals and inhibited lipid peroxidation. These findings indicate its potential role in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines showed that this compound exhibits selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving Staphylococcus aureus and Escherichia coli, this compound was tested for its antimicrobial properties. The results indicated that at concentrations of 100 µg/mL, the compound inhibited bacterial growth effectively. Comparative analysis with traditional antibiotics showed that it could serve as an alternative treatment option .

Case Study 2: Antioxidant Mechanism

A study investigating the antioxidant mechanism revealed that this compound protects cellular components from oxidative damage by enhancing endogenous antioxidant enzyme activity. This mechanism was confirmed through assays measuring superoxide dismutase and catalase levels in treated cells compared to controls .

Research Findings Summary Table

Study Activity Findings Reference
Antimicrobial EfficacyBacterial InhibitionEffective against S. aureus and E. coli
Antioxidant ActivityFree Radical ScavengingReduced lipid peroxidation; increased enzyme activity
CytotoxicityCancer Cell LinesInduced apoptosis selectively in cancer cells

Properties

IUPAC Name

3,4,5-tridodecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDPYSIFPMBTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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